N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine
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Overview
Description
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a xylidine moiety attached to an ethyl chain, which is further connected to a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine typically involves the reaction of 2,4-xylidine with 2-(p-tolyloxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(P-Tolyloxy)-ethyl)-acetamide
- 2,2-Dichloro-N-(P-Tolyloxy)-acetamide
- 2-Chloro-N-(P-Tolyloxy)-acetamide
- 2-Phenyl-N-(P-Tolyloxy)-acetamide
Uniqueness
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
200806-89-9 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C17H21NO/c1-13-4-7-16(8-5-13)19-11-10-18-17-9-6-14(2)12-15(17)3/h4-9,12,18H,10-11H2,1-3H3 |
InChI Key |
PNJFLKIULAHWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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